

Application Note: Scale-Up Synthesis of Methyl 2,3-Dibromo-3-phenylpropanoate

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Compound of Interest

Compound Name: *Methyl 2,3-dibromo-3-phenylpropanoate*

Cat. No.: *B1616780*

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Abstract

This document provides a comprehensive protocol for the scale-up synthesis of **Methyl 2,3-dibromo-3-phenylpropanoate**, a valuable intermediate in organic synthesis. The method described is based on the electrophilic addition of bromine to methyl cinnamate. This application note offers a detailed experimental procedure, characterization data, and a visual workflow to guide researchers, scientists, and drug development professionals in the safe and efficient production of this compound on a larger scale.

Introduction

Methyl 2,3-dibromo-3-phenylpropanoate serves as a key precursor in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure, featuring two chiral centers and reactive bromine atoms, makes it a versatile building block. The synthesis involves the bromination of the alkene double bond in methyl cinnamate. This reaction is typically high-yielding and proceeds via an anti-addition mechanism.^{[1][2]} This protocol has been optimized for safety, yield, and purity on a laboratory scale-up.

Reaction Scheme

The synthesis proceeds via the electrophilic addition of bromine across the double bond of methyl cinnamate.

Diagram: Reaction of Methyl Cinnamate with Bromine to yield **Methyl 2,3-dibromo-3-phenylpropanoate**.

Methyl CinnamateBromine**Methyl 2,3-dibromo-3-phenylpropanoate**

Data Presentation

Quantitative data for the synthesis is summarized in the tables below.

Table 1: Reagents and Materials

Compound	Formula	MW (g/mol)	CAS No.	Amount (g)	Moles (equiv)
Methyl Cinnamate	C ₁₀ H ₁₀ O ₂	162.19	103-26-4	40.5	0.25 (1.0)
Bromine	Br ₂	159.81	7726-95-6	42.0	0.26 (1.05)
Dichloromethane	CH ₂ Cl ₂	84.93	75-09-2	500 mL	-
Sodium Bicarbonate	NaHCO ₃	84.01	144-55-8	As needed	-
Magnesium Sulfate	MgSO ₄	120.37	7487-88-9	As needed	-

| **Methyl 2,3-dibromo-3-phenylpropanoate** | C₁₀H₁₀Br₂O₂ | 321.99 | 21770-48-9 | - | - |

Table 2: Key Experimental Parameters

Parameter	Value
Reaction Temperature	0 °C to Room Temperature
Reaction Time	2-3 hours
Solvent	Dichloromethane (CH ₂ Cl ₂)
Purification Method	Recrystallization from Ethanol/Water

| Typical Yield | 85-95% |

Table 3: Product Characterization

Property	Description
Appearance	White to off-white crystalline solid
Molecular Formula	C ₁₀ H ₁₀ Br ₂ O ₂ [3][4]
Molecular Weight	321.99 g/mol [3][4]
Melting Point	The related 2,3-dibromo-3-phenylpropanoic acid has a melting point of 195-208 °C.[1][5] The ester's melting point should be determined experimentally.
¹ H NMR (CDCl ₃)	Expected signals: ~7.3-7.5 ppm (m, 5H, Ar-H), ~5.4 ppm (d, 1H, Ph-CHBr), ~4.8 ppm (d, 1H, CHBrCO ₂ Me), ~3.8 ppm (s, 3H, OCH ₃).
¹³ C NMR (CDCl ₃)	Expected signals: ~168 ppm (C=O), ~138 ppm (Ar-C), ~128-130 ppm (Ar-CH), ~55 ppm (Ph-CHBr), ~53 ppm (OCH ₃), ~48 ppm (CHBrCO ₂ Me).
IR (KBr, cm ⁻¹)	Expected peaks: ~3000 (Ar C-H), ~1740 (C=O, ester), ~1450 (C=C, aromatic), ~1200 (C-O), ~700 (C-Br).

| Mass Spec (EI) | m/z for C₁₀H₁₀Br₂O₂. Expected fragments from loss of Br, OCH₃, CO₂CH₃. |

Experimental Protocol

4.1 Materials and Equipment

- Three-necked round-bottom flask (1 L) equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer.
- Ice-water bath.

- Separatory funnel (1 L).
- Rotary evaporator.
- Büchner funnel and filter flask.
- Standard laboratory glassware.
- Personal Protective Equipment (PPE): Safety goggles, lab coat, chemically resistant gloves.

4.2 Reagent Preparation

- Methyl Cinnamate Solution: Dissolve 40.5 g (0.25 mol) of methyl cinnamate in 250 mL of dichloromethane in the 1 L three-necked round-bottom flask.
- Bromine Solution: In a separate flask, carefully dissolve 42.0 g (0.26 mol) of bromine in 150 mL of dichloromethane.

4.3 Synthesis Procedure

- Reaction Setup: Assemble the reaction flask in a fume hood. Begin stirring the methyl cinnamate solution and cool the flask to 0 °C using an ice-water bath.
- Bromine Addition: Transfer the bromine solution to the pressure-equalizing dropping funnel. Add the bromine solution dropwise to the stirred methyl cinnamate solution over approximately 1 hour. Maintain the internal temperature below 10 °C. The characteristic red-orange color of bromine should disappear as it reacts.^{[1][2]} The reaction should be shielded from direct sunlight.^[5]
- Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for another 30 minutes, then remove the ice bath and let it stir at room temperature for 1 hour. The reaction is complete when the solution becomes colorless or pale yellow.
- Quenching (if necessary): If a persistent orange color remains, add a few drops of cyclohexene until the color disappears. This removes unreacted bromine.^[1]
- Work-up:

- Transfer the reaction mixture to a 1 L separatory funnel.
- Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate solution (to neutralize any HBr), 100 mL of water, and 100 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and wash the solid with a small amount of dichloromethane.
- Remove the solvent using a rotary evaporator to yield the crude product.
- Purification:
 - Recrystallize the crude solid from a mixture of ethanol and water (e.g., 9:1 ratio) to obtain pure **Methyl 2,3-dibromo-3-phenylpropanoate** as a white crystalline solid.
 - Dissolve the crude product in a minimum amount of hot ethanol.
 - Slowly add water until the solution becomes cloudy.
 - Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.
 - Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of **Methyl 2,3-dibromo-3-phenylpropanoate**.



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Caption: Workflow for the scale-up synthesis of **Methyl 2,3-dibromo-3-phenylpropanoate**.

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